

Application Notes & Protocols: Utilizing CRISPR-Cas9 for Prolactin Gene Function Analysis

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Compound of Interest

Compound Name: *Protactin*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for using the CRISPR-Cas9 system to investigate the function of the Prolactin (PRL) gene and its signaling pathways. The protocols detailed below offer step-by-step methodologies for gene knockout in cell lines and subsequent validation and analysis.

Application Notes

Introduction to Prolactin and CRISPR-Cas9

Prolactin (PRL) is a pleiotropic hormone, primarily secreted by the anterior pituitary gland, that plays a crucial role in over 300 physiological processes, including lactation, reproduction, metabolism, and immunoregulation.^{[1][2][3]} It exerts its effects by binding to the prolactin receptor (PRLR), a member of the type I cytokine receptor superfamily, which activates several intracellular signaling cascades.^{[1][2][4]}

The CRISPR-Cas9 system is a powerful and precise genome-editing tool that allows for targeted gene disruption.^[5] By creating double-strand breaks (DSBs) at specific genomic loci, it initiates the cell's natural DNA repair mechanisms, often resulting in small insertions or deletions (indels). These indels can cause frameshift mutations, leading to a functional gene knockout. This technology provides an invaluable method for elucidating the specific roles of

the prolactin gene and its receptor, creating robust models for studying disease and developing novel therapeutics.[5]

Strategy for Prolactin Gene Targeting

The most common strategy for functional knockout of the prolactin gene or its receptor (PRLR) is to target an early exon. Disrupting the gene at an early coding sequence increases the probability of generating a frameshift mutation that results in a premature stop codon, leading to a truncated, non-functional protein.[6]

Key Considerations for sgRNA Design:

- **Target Selection:** Utilize online design tools (e.g., CRISPOR, GenScript's gRNA design tool) to identify potential sgRNA sequences within the target exon of the PRL or PRLR gene.[7][8][9]
- **Specificity:** The design tools predict potential off-target sites. Select sgRNAs with the highest on-target scores and the lowest predicted off-target activity to minimize unintended genomic edits.[10][11]
- **PAM Sequence:** The chosen target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for the commonly used *Streptococcus pyogenes* Cas9 (SpCas9).[12]

Expected Phenotypes of Prolactin Pathway Disruption

Studies using traditional knockout mouse models for the prolactin receptor (PRLR) provide a strong indication of the phenotypes to expect from a successful CRISPR-Cas9 mediated knockout. These phenotypes underscore the diverse functions of prolactin signaling.

- **Reproductive Function:** Female homozygous PRLR knockout mice are completely infertile and exhibit a lack of normal mammary gland development.[13] Hemizygous females are unable to lactate after their first pregnancy.[13]
- **Maternal Behavior:** Maternal behavior is severely impaired in knockout animals.[13]
- **Metabolic and Growth Effects:** Older knockout animals may show reduced body weight due to decreased abdominal fat deposition.[13] Bone formation is also reduced in both young

and adult animals.[13]

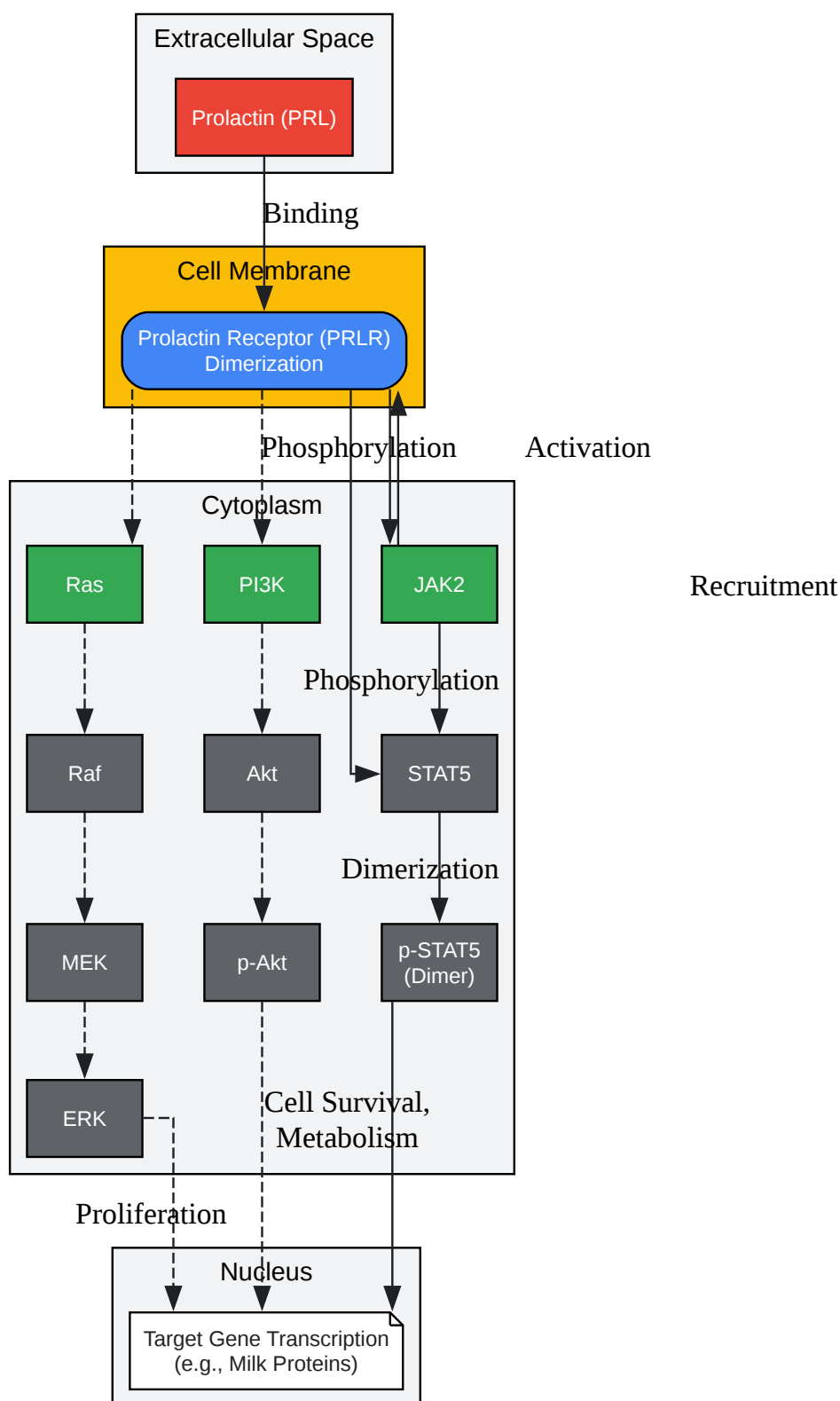
- Hormonal Regulation: A significant (30- to 100-fold) elevation in serum prolactin levels is observed in PRLR knockout mice, sometimes accompanied by pituitary hyperplasia.[13]

Prolactin Signaling Pathways

Prolactin binding to its receptor (PRLR) induces receptor dimerization and activates multiple downstream signaling pathways. Understanding these pathways is critical for analyzing the functional consequences of a gene knockout.[1][3]

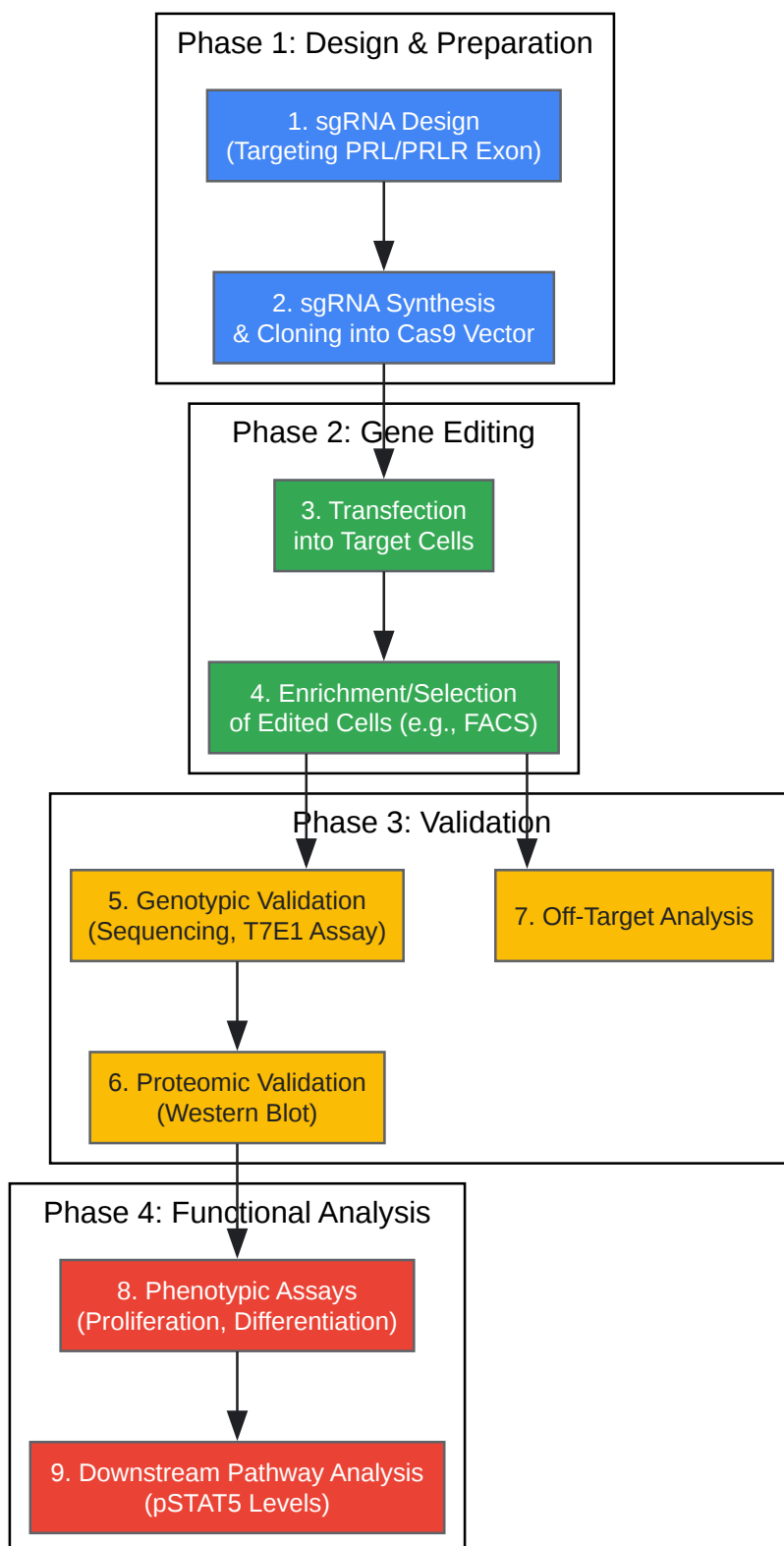
- JAK/STAT Pathway: This is the principal signaling pathway for prolactin.[1][14] Ligand binding activates the associated Janus kinase 2 (JAK2), which phosphorylates tyrosine residues on the PRLR. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes, such as those for milk proteins.[1][14][15]
- MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway can also be activated by prolactin, influencing cell proliferation and survival.[3][16]
- PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another signaling cascade activated by prolactin, playing a role in cell survival and metabolism.[1][3]

Visualizations



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Caption: Prolactin signaling pathway illustrating the primary JAK/STAT and other key cascades.



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Caption: Experimental workflow for CRISPR-Cas9-mediated knockout of the Prolactin gene.

Experimental Protocols

Protocol 1: Design and Cloning of sgRNA for Prolactin Gene

This protocol describes the design of a single guide RNA (sgRNA) targeting an early exon of the human Prolactin Receptor (PRLR) gene and its cloning into a Cas9-expressing vector.

Materials:

- PRLR gene sequence (e.g., from NCBI: Gene ID 5618)
- Online sgRNA design tool (e.g., --INVALID-LINK--)
- pSpCas9(BB)-2A-EGFP (PX458) vector (Addgene plasmid #48138)
- Stellar™ Competent Cells
- Oligonucleotides (forward and reverse) for sgRNA
- T4 DNA Ligase and buffer
- BbsI restriction enzyme
- Plasmid purification kit

Method:

- **sgRNA Design:** a. Obtain the sequence for an early exon of the target gene (e.g., PRLR). b. Input the sequence into an online sgRNA design tool. Select a 20-nucleotide target sequence with a high on-target score and low off-target predictions. The sequence must be adjacent to a PAM motif (NGG).^{[8][17]} c. Design forward and reverse oligonucleotides that, when annealed, will have overhangs compatible with the BbsI-digested PX458 vector.
- **Vector Preparation:** a. Digest 1 µg of the PX458 plasmid with the BbsI restriction enzyme for 30 minutes at 37°C. b. Purify the linearized vector using a gel or PCR purification kit.

- sgRNA Oligo Annealing: a. Phosphorylate and anneal the forward and reverse sgRNA oligos using T4 PNK and a thermocycler.
- Ligation: a. Ligate the annealed sgRNA duplex into the BbsI-digested PX458 vector using T4 DNA Ligase. Incubate at room temperature for 10 minutes.[\[6\]](#)
- Transformation: a. Transform the ligation product into competent E. coli cells. b. Plate on an appropriate antibiotic selection plate and incubate overnight at 37°C.
- Verification: a. Pick several colonies, grow them in liquid culture, and purify the plasmid DNA. b. Verify the correct insertion of the sgRNA sequence via Sanger sequencing.

Protocol 2: CRISPR-Cas9 Mediated Knockout in a Cell Line

This protocol details the transfection of the sgRNA-Cas9 plasmid into a suitable cell line (e.g., human mammary epithelial cells or pituitary adenoma cells) to generate a gene knockout.[\[18\]](#)
[\[19\]](#)

Materials:

- Validated sgRNA-Cas9-GFP plasmid (from Protocol 1)
- Target cell line (e.g., MCF-7, T-47D, or GH3)
- Complete growth medium
- Transfection reagent (e.g., Lipofectamine™)
- 6-well tissue culture plates
- Fluorescence-Activated Cell Sorter (FACS)

Method:

- Cell Seeding: a. One day before transfection, seed 1.0×10^5 to 3.0×10^5 cells per well in a 6-well plate.[\[20\]](#) b. Ensure cells reach 90-95% confluency on the day of transfection.[\[20\]](#)

- Transfection: a. Dilute 2.5 µg of the sgRNA-Cas9-GFP plasmid in a serum-free medium. b. In a separate tube, dilute the transfection reagent according to the manufacturer's instructions. c. Combine the diluted DNA and transfection reagent, incubate for 5-20 minutes at room temperature to allow complex formation.[\[20\]](#) d. Add the DNA-lipid complex to the cells in a drop-wise manner.
- Incubation: a. Incubate the cells for 48-72 hours at 37°C to allow for expression of Cas9 and sgRNA, and subsequent gene editing.
- Enrichment of Edited Cells: a. After incubation, harvest the cells by trypsinization. b. Use FACS to sort and collect the GFP-positive cells, which have a high probability of being successfully transfected.[\[21\]](#)
- Establishment of Clonal Lines: a. Plate the sorted GFP-positive cells at a very low density (single-cell plating) into 96-well plates to grow clonal populations. b. Expand the resulting single-cell colonies for further analysis.

Protocol 3: Validation of Gene Editing

This protocol outlines methods to confirm the successful knockout at both the genomic and proteomic levels.

Materials:

- Genomic DNA from wild-type and clonal cell lines
- PCR primers flanking the sgRNA target site
- High-fidelity DNA polymerase
- T7 Endonuclease I (T7E1) enzyme
- Agarose gel electrophoresis system
- Antibody specific to Prolactin or PRLR
- Western blot reagents and equipment

Method:

- Genomic DNA Extraction: a. Extract genomic DNA from both the expanded clonal cell lines and the wild-type control cells.
- T7E1 Mismatch Detection Assay (Initial Screening): a. Amplify the genomic region surrounding the sgRNA target site using PCR with high-fidelity polymerase.[\[22\]](#) b. Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands. c. Treat the re-annealed DNA with T7E1 enzyme, which cleaves at mismatched DNA sites. d. Analyze the digested products by agarose gel electrophoresis. The presence of cleaved DNA fragments indicates successful editing.[\[22\]](#)
- Sanger Sequencing (Confirmation of Indels): a. For clones positive in the T7E1 assay, PCR amplify the target region again. b. Send the PCR product for Sanger sequencing to identify the specific indels and confirm a frameshift mutation.[\[23\]](#)
- Western Blot (Protein Knockout Confirmation): a. Prepare protein lysates from the wild-type and validated knockout clonal cell lines. b. Perform a Western blot using a primary antibody specific for the target protein (Prolactin or PRLR). c. The absence of a band at the correct molecular weight in the knockout lanes, compared to a clear band in the wild-type lane, confirms a successful protein knockout.[\[17\]](#)[\[24\]](#)[\[25\]](#)

Protocol 4: Analysis of Off-Target Effects

It is crucial to assess whether the CRISPR-Cas9 system introduced mutations at unintended genomic locations.[\[10\]](#)

Materials:

- Genomic DNA from a validated knockout clone
- List of top potential off-target sites (from sgRNA design tool)
- PCR primers specific for each potential off-target site
- Next-Generation Sequencing (NGS) platform (optional, for unbiased analysis)

Method:

- Computational Prediction: a. Use the initial sgRNA design tool to identify the most likely off-target sites in the genome. These sites usually contain a few mismatches compared to the on-target sequence.[\[11\]](#)[\[26\]](#)
- Targeted Sequencing of Potential Off-Target Sites: a. Design PCR primers to amplify each of the top-ranked potential off-target loci from the genomic DNA of the knockout clone. b. Sequence each PCR product using Sanger or Next-Generation Sequencing. c. Align the sequences to the reference genome to check for any indels at these sites.[\[23\]](#)
- Unbiased Genome-Wide Analysis (Optional): a. For applications requiring high confidence (e.g., therapeutic development), perform whole-genome sequencing on the knockout clone and the parental cell line to identify all mutations, both on- and off-target.[\[26\]](#)

Data Presentation

Table 1: sgRNA Cleavage Efficiency for Bovine Prolactin Receptor (PRLR)

This table summarizes quantitative data on the efficiency of different sgRNAs designed to target exon 9 of the bovine PRLR gene.

sgRNA ID	Target Site (Exon 9)	Cleavage Efficiency (Fcut)	Indel Frequency (%)
sgRNA139	50-204 bp region	0.65	42.19
sgRNA128	50-204 bp region	Not specified	Not specified
sgRNA109	50-204 bp region	0.45	35.31

Data adapted from a study on bovine PRLR gene editing.[\[7\]](#)

Table 2: Phenotypic Consequences of Prolactin Receptor (PRLR) Knockout in Mice

This table summarizes the key phenotypic changes observed in mice with a genetic knockout of the prolactin receptor.

Phenotype Category	Observation in PRLR Knockout (KO) Mice	Reference
Fertility (Female)	Complete infertility in homozygous KO.	[13]
Lactation	Failure to lactate after the first pregnancy in hemizygous KO.	[13]
Mammary Gland	Lack of normal mammary development.	[13]
Maternal Behavior	Severely affected/impaired.	[13]
Serum Prolactin	Markedly elevated levels (30- to 100-fold increase).	[13]
Bone Development	Reduced bone formation in both young and adult animals.	[13]
Body Composition	Reduction in body weight and abdominal fat in older animals.	[13]

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